3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Descripción

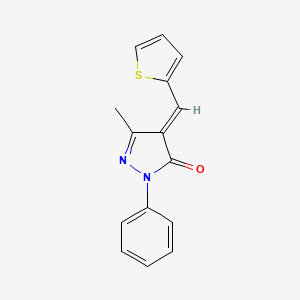

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is a pyrazolone derivative characterized by a central pyrazolin-5-one core substituted with a methyl group at position 3, a phenyl group at position 1, and a 2-thienylmethylene moiety at position 2. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological and industrial applications. Pyrazolone derivatives are widely studied for their antioxidant, antimicrobial, and electrochemical properties, with structural variations significantly influencing their activity profiles .

For instance, the structurally similar compound MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) has demonstrated potent anti-ischemic and antioxidant effects, attributed to its free radical scavenging capabilities .

Propiedades

IUPAC Name |

(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYSZSSFJKWRMX-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Pharmacological Comparisons

- Antioxidant Activity: The parent compound MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) inhibits hydroxyl radical-induced lipid peroxidation (IC₅₀ = 15.0 µM in brain homogenates) . Derivatives with sulfophenyl groups (e.g., ) exhibit reduced antioxidant activity due to increased polarity, limiting membrane permeability .

- Antimicrobial Activity: The 4-(thiazolinone)-substituted derivative () shows superior activity against Bacillus subtilis compared to the thienylmethylene analog, likely due to the thiazole ring’s ability to disrupt bacterial cell walls . Azo-linked derivatives () lack direct antimicrobial effects but serve as fluorescent probes in diagnostic assays .

- Hypoglycemic Potential: A benzyl-substituted analog () mimics thiazolidinediones (TZDs) by activating peroxisome proliferator-activated receptors (PPAR-γ), demonstrating significant hypoglycemic activity .

Actividad Biológica

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one, a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a thienylmethylene group, which contributes to its pharmacological properties. This article synthesizes current research findings on its biological activity, including anti-inflammatory, analgesic, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a pyrazolone ring, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory and Analgesic Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. A study involving in vivo experiments reported that this compound showed a higher percentage inhibition (69.56%) in anti-inflammatory activity compared to the standard drug indomethacin (66.24%) . The analgesic activity was found to be equipotent to indomethacin, indicating its potential as an effective pain reliever.

Table 1: Comparative Anti-inflammatory Activity

| Compound | % Inhibition |

|---|---|

| This compound | 69.56 |

| Indomethacin | 66.24 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that it possesses notable antibacterial activity, with MIC values of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, and 12.5 µg/mL against Pseudomonas aeruginosa . These findings suggest its potential application in treating infections caused by these pathogens.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

3. Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid and α-tocopherol . This suggests that it may play a protective role in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolone derivatives, emphasizing their potential as lead compounds in drug development:

- In Silico Studies : Computational analyses using software such as Molinspiration and PASS cheminformatics indicated favorable bioactivity scores for this compound, supporting its potential as an anti-inflammatory and analgesic agent .

- In Vivo Evaluations : Animal models confirmed the efficacy of the compound in reducing inflammation and pain while exhibiting good gastrointestinal tolerance .

- Mechanistic Insights : The antioxidant mechanism was linked to the ability of the compound to inhibit lipid peroxidation in cellular membranes, highlighting its relevance in protecting against cellular damage .

Q & A

Q. Table 1: Reaction Conditions vs. Yield

| Step | Solvent | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Thiophene coupling | DMF | AcOH | 80°C | 65 | 90 |

| Cyclization | Ethanol | None | Reflux | 78 | 95 |

| Purification | Ethanol | – | RT | – | 99 |

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of thiophene protons (δ 6.5–7.5 ppm) and pyrazolone carbonyl (δ 160–170 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 325.08) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Stable in neutral to slightly acidic conditions (pH 5–7); degrades in strongly alkaline media due to hydrolysis of the thiophene-methylene bond .

- Thermal Stability: Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .

Recommendation: Store at 4°C in amber vials under inert gas to prevent oxidation .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:

- Assay Variability: Standardize protocols (e.g., MIC values via broth microdilution per CLSI guidelines) .

- Structural Confirmation: Ensure batch-to-batch consistency via XRD or single-crystal analysis to rule out polymorphic effects .

- Meta-Analysis: Cross-reference data across studies using tools like ChemAxon or PubChem BioAssay .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or bacterial topoisomerases) .

- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

Q. Table 2: Predicted Bioactivity of Derivatives

| Derivative Substituent | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Nitro group | COX-2 | -9.2 |

| 3-Chloro-thiophene | DNA gyrase | -8.5 |

Advanced: What experimental designs validate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

- In Vitro: Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa) .

- In Vivo: Xenograft models with dose-response studies (10–50 mg/kg) to assess tumor regression and toxicity .

- Omics Integration: RNA-seq or proteomics to identify pathways (e.g., p53 or MAPK) modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.